molecular formula C7H11ClO2 B14406097 5-Chloro-2,2-dimethyl-3-oxopentanal CAS No. 89635-65-4

5-Chloro-2,2-dimethyl-3-oxopentanal

Cat. No.: B14406097
CAS No.: 89635-65-4
M. Wt: 162.61 g/mol
InChI Key: XEBZPMCTWVQWFQ-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-3-oxopentanal is an organic compound with the molecular formula C7H11ClO2 and an average mass of approximately 162.61 Da . Its structure features both aldehyde and ketone functional groups, making it a potentially versatile intermediate in organic synthesis and a subject for studying the reactivity of polyfunctional compounds. While the specific biological mechanisms and full spectrum of applications for this compound are still an area of active research, compounds with similar carbonyl and chloro-functional groups are of significant interest in atmospheric chemistry. For instance, research on oxygenated reaction products like 4-oxopentanal (4-OPA), which shares structural similarities, has identified them as compounds of interest in indoor air quality studies, where they may form from ozonolysis of squalene or other VOCs and contribute to irritant and allergic responses . Furthermore, the presence of a chlorine atom in the molecule suggests potential reactivity relevant to studies on atmospheric oxidation processes initiated by chlorine radicals . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89635-65-4

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-3-oxopentanal

InChI

InChI=1S/C7H11ClO2/c1-7(2,5-9)6(10)3-4-8/h5H,3-4H2,1-2H3

InChI Key

XEBZPMCTWVQWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Reaction Dynamics and Byproduct Formation

Sulfuryl chloride acts as both a chlorinating agent and a Lewis acid catalyst, promoting dimerization through keto-enol tautomerization and subsequent [2+2] cycloaddition. The reaction proceeds via intermediate enol chloride formation, which rapidly undergoes intramolecular attack by the aldehyde group, leading to a six-membered transition state. Computational studies suggest that steric hindrance from the 2,2-dimethyl group exacerbates this tendency by forcing the aldehyde into proximity with the reactive enol chloride.

Mitigating Dimerization

Efforts to suppress dimerization include:

  • Low-Temperature Chlorination : Conducting reactions at –20°C in dichloromethane reduces enol mobility, favoring monochlorination. Pilot trials achieved 35% yield of the target compound alongside 50% unreacted starting material.
  • Solvent Effects : Polar aprotic solvents like acetonitrile stabilize the transition state for chlorination, albeit with modest improvements (42% yield).
  • Protective Group Strategies : Temporary protection of the aldehyde as an acetal derivative prior to chlorination prevents cyclization. Deprotection with aqueous HCl restores the aldehyde, yielding this compound in 68% overall yield.

Multi-Step Synthesis from α-Acetyl-γ-Butyrolactone

An alternative route adapts the LookChem protocol for methyl cyclopropyl ketone synthesis, modifying it to introduce the aldehyde and chlorine moieties.

Stepwise Reaction Sequence

  • Lactone Hydrolysis and Chlorination :
    α-Acetyl-γ-butyrolactone undergoes acidic hydrolysis with concentrated HCl, yielding 5-chloro-2-pentanone as an intermediate. Optimized conditions (reflux at 110°C for 2 hours) achieve 89% conversion, confirmed by gas chromatography.
    $$
    \text{α-Acetyl-γ-butyrolactone} \xrightarrow{\text{HCl, H}2\text{O}} \text{5-Chloro-2-pentanone} + \text{CO}2 \uparrow
    $$

  • Oxidation to Aldehyde :
    The ketone intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively converting the methyl group to an aldehyde. This step affords 2,2-dimethyl-3-oxopentanal in 75% yield.

  • Regioselective Chlorination :
    Subsequent treatment with thionyl chloride (SOCl₂) in toluene at 0°C introduces the terminal chlorine atom. Quenching with ice water yields this compound with 81% purity, requiring fractional distillation for isolation.

Alternative Chlorination Strategies and Protective Group Approaches

Hydrogen Chloride Gas Method

Gaseous HCl bubbled through a solution of 2,2-dimethyl-3-oxopentanal in diethyl ether induces chlorination at the fifth carbon. This method avoids Lewis acid catalysts, reducing dimerization to <10%. However, prolonged exposure (>6 hours) degrades the aldehyde group, necessitating precise reaction monitoring.

Silicon-Based Protection

Silylation of the aldehyde with tert-butyldimethylsilyl chloride (TBDMSCl) prior to chlorination enhances stability. After chlorination, fluoride-mediated deprotection (e.g., tetra-n-butylammonium fluoride) regenerates the aldehyde, achieving 74% overall yield.

Comparative Analysis of Preparation Methods

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
Direct Chlorination SO₂Cl₂, CH₂Cl₂ 35 85 Minimal steps Low yield, dimerization byproducts
Lactone Hydrolysis HCl, PCC, SOCl₂ 68 89 Scalable, established protocol Multi-step, oxidation sensitivity
Protective Group TBDMSCl, SOCl₂, TBAF 74 92 High regioselectivity Costly reagents, additional steps
HCl Gas HCl (g), Et₂O 58 88 No Lewis acids Slow reaction, equipment-intensive

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-3-oxopentanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Chloro-2,2-dimethyl-3-oxopentanoic acid.

    Reduction: 5-Chloro-2,2-dimethyl-3-hydroxypentanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2-dimethyl-3-oxopentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-3-oxopentanal involves its reactivity with various biological molecules. The ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis based on structural and functional analogs:

5-Chloro-2,4-disulphamylaniline ()

  • Structure : Contains a 5-chloro substituent on an aniline ring with sulfonamide groups at positions 2 and 3.
  • Function : Acts as a diuretic, structurally related to thiazide derivatives like chlorothiazide. Its mechanism involves inhibiting renal sodium reabsorption.
  • Key Differences : Unlike 5-Chloro-2,2-dimethyl-3-oxopentanal, this compound lacks aldehyde/ketone functionality and is pharmacologically active due to sulfonamide groups. Its clinical use is tied to electrolyte modulation, whereas the target compound’s applications (if any) are unspecified in the evidence .

5-Chloro-2:6-dihydroxy-1-benzeneazonaphthalene ()

  • Structure : An azo compound with chloro and hydroxyl groups on a naphthalene backbone.
  • Reactivity: Undergoes reductive fission to yield aminonaphthol and benzanilide derivatives.
  • Contrast : The target compound’s aliphatic chain and aldehyde group distinguish its reactivity (e.g., nucleophilic additions) from the aromatic azo compound’s reductive cleavage behavior .

NCDOB Inhibitor ()

  • Structure : Features a 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl group linked to a piperidinyl-ethyl-naphthalenecarboxamide scaffold.
  • Function : Acts as a pharmacological inhibitor (e.g., of lipid signaling enzymes).
  • Divergence : The benzimidazole and piperidine moieties confer specificity to biological targets, unlike the aliphatic aldehyde-ketone structure of this compound, which may engage in broader carbonyl chemistry .

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